molecular formula C13H14N4 B13809030 2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile CAS No. 585551-21-9

2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile

Cat. No.: B13809030
CAS No.: 585551-21-9
M. Wt: 226.28 g/mol
InChI Key: BELZXUNCHWFEKP-UHFFFAOYSA-N
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Description

2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile is a heterocyclic compound that contains both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a substituted pyridine derivative with a pyrrole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can result in a variety of functionalized products .

Scientific Research Applications

2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and pyrrole derivatives such as:

Uniqueness

What sets 2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile apart is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

585551-21-9

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H14N4/c1-3-10-8(2)12(11-5-4-6-16-11)9(7-14)13(15)17-10/h4-6,16H,3H2,1-2H3,(H2,15,17)

InChI Key

BELZXUNCHWFEKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CN2)C

Origin of Product

United States

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